3-Fluoro-4-pyrrolidinobenzoic acid

Description

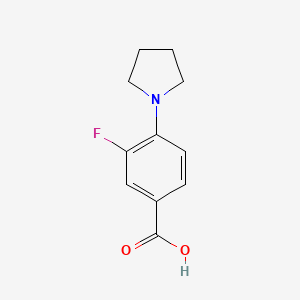

3-Fluoro-4-pyrrolidinobenzoic acid: is an organic compound with the molecular formula C11H12FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a pyrrolidine ring at the fourth position

Properties

IUPAC Name |

3-fluoro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPJLYBFMBIXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021243-16-2 | |

| Record name | 3-fluoro-4-(pyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One of the common methods to synthesize 3-Fluoro-4-pyrrolidinobenzoic acid involves the Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Fluoro-4-pyrrolidinobenzoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-4-pyrrolidinobenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-pyrrolidinobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

3-Fluorobenzoic acid: Similar structure but lacks the pyrrolidine ring.

4-Pyrrolidinobenzoic acid: Similar structure but lacks the fluorine atom.

3-Chloro-4-pyrrolidinobenzoic acid: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: 3-Fluoro-4-pyrrolidinobenzoic acid is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the pyrrolidine ring increases its solubility and bioavailability .

Biological Activity

3-Fluoro-4-pyrrolidinobenzoic acid (CAS Number: 1021243-16-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 209.22 g/mol. The presence of a fluorine atom and a pyrrolidine moiety significantly influences its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 209.22 g/mol |

| CAS Number | 1021243-16-2 |

| LogP | 2.189 |

Synthesis

The synthesis of this compound has been achieved through various methodologies, including multi-component reactions that enhance efficiency and yield. These synthetic routes often involve the introduction of the fluorine atom at the appropriate position on the benzoic acid framework, followed by the incorporation of the pyrrolidine group.

Neuropharmacological Effects

Recent studies have highlighted the role of this compound as a potential ligand for potassium channels, which are crucial in regulating neuronal excitability and neurotransmitter release. A notable study demonstrated that derivatives of this compound exhibit high binding affinity to voltage-gated potassium channels, suggesting their utility in neuroimaging applications, particularly in detecting demyelinating lesions in conditions such as multiple sclerosis .

Case Studies

- Neuroimaging Applications : A study involving PET imaging using radioligands derived from this compound showed promising results in visualizing brain lesions. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic properties were emphasized, indicating its potential as a neuroimaging agent .

- Pharmacological Profiling : In vitro assays have indicated that compounds related to this compound can modulate neuronal activity through interaction with potassium channels. These findings suggest that such compounds could be developed into therapeutic agents for neurological disorders .

Research Findings

Research has demonstrated that modifications to the structure of this compound can lead to variations in biological activity. For instance, altering the position or type of substituents on the benzoic acid ring can enhance selectivity and potency towards specific biological targets.

Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.